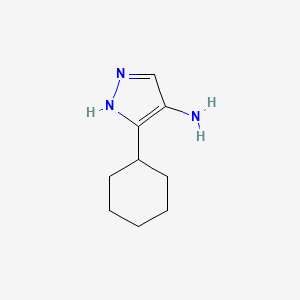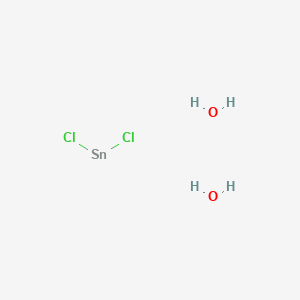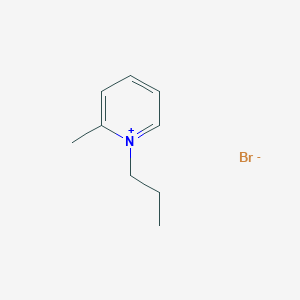
1-Propyl-2-methylpyridinium bromide
説明
1-Propyl-2-methylpyridinium bromide is a pyridinium salt with the chemical formula C9H14BrN and a molecular weight of 216.12 g/mol . It is also known by several synonyms, including Prop-2-Pic Br, Prop2Pic Br, 1-Propyl-2-picolinium bromide, and N-Propyl-2-methylpyridinium bromide . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
1-Propyl-2-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications , suggesting that they may interact with various targets in different ways.
Biochemical Pathways
As a pyridinium salt, it may potentially influence a variety of biochemical processes due to the diverse roles these compounds play in natural products and bioactive pharmaceuticals .
Result of Action
As a member of the pyridinium salts, it may have diverse effects depending on its specific targets and mode of action .
準備方法
1-Propyl-2-methylpyridinium bromide can be synthesized through several synthetic routes. One common method involves the quaternization of 2-methylpyridine with 1-bromopropane under reflux conditions . The reaction typically requires a solvent such as acetonitrile or ethanol and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale techniques such as distillation or large-scale chromatography.
化学反応の分析
1-Propyl-2-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atom of the pyridinium ring.
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Propyl-2-methylpyridinium bromide has a wide range of scientific research applications:
類似化合物との比較
1-Propyl-2-methylpyridinium bromide can be compared with other pyridinium salts, such as:
- 1-Ethyl-2-methylpyridinium bromide
- 1-Butyl-2-methylpyridinium bromide
- 1-Propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide
These compounds share similar structures but differ in their alkyl chain lengths or counterions, which can affect their physical and chemical properties. For example, 1-Propyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide has different solubility and thermal stability compared to this compound .
特性
IUPAC Name |
2-methyl-1-propylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJITKCUPZPMFZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636364 | |
| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-09-6 | |
| Record name | NSC10902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


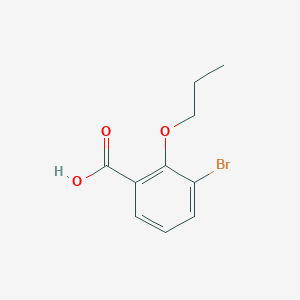

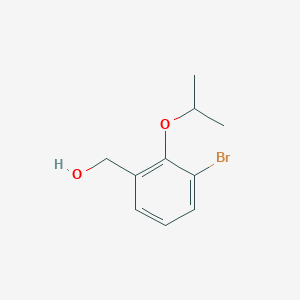

![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)
